2-chloro-N-(4-chlorobenzyl)acetamide

Antibacterial MIC Bacillus subtilis

2-Chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) is a versatile halogenated acetamide building block featuring a reactive α-chloroacetamide warhead and a lipophilic 4-chlorobenzyl moiety (LogP 2.24–2.59). Commercially available at ≥95% purity, this bifunctional reagent is ideal for nucleophilic substitution, heterocycle synthesis (thiazoles, oxadiazoles), and cysteine-targeted chemical biology probes. Key differentiation: demonstrated antibacterial activity (MIC 4.69 µM against B. subtilis) and a predictable SAR profile—non-halogenated or 2-chlorobenzyl analogs show altered potency and selectivity. Choose this scaffold for hit-to-lead optimization and library diversification.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 99585-88-3
Cat. No. B1597289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-chlorobenzyl)acetamide
CAS99585-88-3
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCl)Cl
InChIInChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
InChIKeyOGCPMNAEQFAPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) for Antimicrobial & Synthetic Procurement: Core Data and Properties


2-Chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) is a versatile halogenated acetamide derivative [1] with a molecular weight of 218.08 g/mol [2]. This building block is characterized by its reactive α-chloroacetamide group and a lipophilic 4-chlorobenzyl moiety (LogP: 2.24-2.59) [3]. It is commercially available at 95% purity and is widely utilized in synthetic chemistry as a bifunctional reagent for nucleophilic substitution .

Why 2-Chloro-N-(4-chlorobenzyl)acetamide (99585-88-3) Cannot Be Interchanged with Unsubstituted or Non-Chlorinated Acetamides


The functional performance of 2-chloro-N-(4-chlorobenzyl)acetamide is strictly determined by its unique dual-chlorine structure. The α-chloroacetamide group is a known electrophilic warhead [1], and its reactivity and selectivity are heavily influenced by the N-substituent. Replacing the 4-chlorobenzyl group with non-halogenated analogs (e.g., N-benzyl) alters lipophilicity and enzyme binding, while moving the chlorine atom (e.g., 2-chlorobenzyl) changes the molecular geometry and electron density, leading to different biological and synthetic outcomes [2]. The following evidence demonstrates quantifiable differences in activity and properties.

Quantitative Differentiation of 2-Chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) from Structural Analogs


Antibacterial Activity: Superior Potency Against Gram-Positive Bacillus subtilis Compared to Non-Halogenated Analog

A study of halogenated acetamides reveals that 2-chloro-N-(4-chlorobenzyl)acetamide exhibits quantifiable antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 4.69 µM against *Bacillus subtilis* . This demonstrates a clear advantage over its non-halogenated analog, N-benzylacetamide, which lacks significant activity at comparable concentrations .

Antibacterial MIC Bacillus subtilis Halogenated acetamides Structure-activity relationship

Physicochemical Differentiation: Increased Lipophilicity (LogP) Enhances Membrane Permeability Over Less Halogenated Analogs

The presence of two chlorine atoms in 2-chloro-N-(4-chlorobenzyl)acetamide results in a calculated LogP of 2.24 (KOWWIN) to 2.59 (ACD/Labs) [1]. This is significantly higher than the predicted LogP for non-chlorinated N-benzylacetamide (approx. 1.0), and slightly lower than the more lipophilic ortho-chloro isomer 2-chloro-N-(2-chlorobenzyl)acetamide (predicted LogP ~2.8) [2]. This moderate lipophilicity is often optimal for balancing membrane permeability and aqueous solubility [3].

Lipophilicity LogP ADME Permeability Halogen bonding

Synthetic Versatility: Bifunctional Reactivity Enables Regioselective Derivative Synthesis Not Possible with Less Electrophilic Analogs

The α-chloroacetamide group is a bifunctional electrophile, enabling sequential or selective reactions with nitrogen, oxygen, or sulfur nucleophiles . In contrast, the corresponding non-chlorinated acetamide, N-(4-chlorobenzyl)acetamide, lacks the reactive chlorine, making it a far less versatile building block . This reactivity allows for the construction of complex heterocyclic systems [1].

Bifunctional reagent Nucleophilic substitution Heterocyclic synthesis Building block Electrophilicity

Targeted Application Scenarios for 2-Chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) Based on Differentiated Evidence


Antimicrobial Drug Discovery: Hit-to-Lead Optimization

Researchers involved in antimicrobial drug discovery should consider this compound as a starting point for hit-to-lead optimization due to its demonstrated, quantifiable antibacterial activity (MIC of 4.69 µM against *B. subtilis*) . Its moderate lipophilicity (LogP 2.24-2.59) is advantageous for designing derivatives with favorable membrane permeability while maintaining solubility [1].

Chemical Biology Probe Development: Covalent Warhead Scaffold

In chemical biology, the α-chloroacetamide group acts as a mild electrophilic 'warhead' for targeting specific cysteine residues in proteins . This specific scaffold provides a balanced reactivity profile; the 4-chlorobenzyl group offers a predictable handle for optimizing non-covalent interactions and probe selectivity, differentiating it from more or less reactive analogs [1].

Organic Synthesis: Bifunctional Building Block for Heterocycles

Organic and medicinal chemists will find this compound valuable as a bifunctional building block for the construction of complex heterocyclic systems, such as thiazoles or oxadiazoles . Its dual reactivity allows for stepwise functionalization that is not possible with mono-functional acetamides, making it an essential reagent for library synthesis and scaffold diversification [1].

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